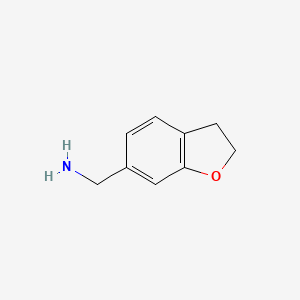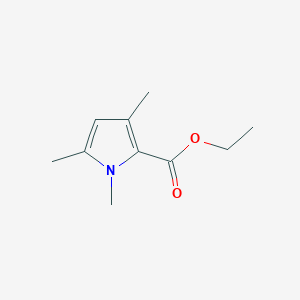
3-Methylphenethylamine
概要
説明
3-Methylphenethylamine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of phenethylamine, characterized by a methyl group attached to the third carbon of the benzene ring. This compound is known for its role as a trace amine associated receptor 1 (TAAR1) agonist .
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: 3-Methylphenethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Medicine:
Industry:
作用機序
3-Methylphenethylamine exerts its effects primarily through activation of the trace amine associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as dopamine and serotonin. Activation of TAAR1 leads to various downstream effects, including changes in neural activity and neurotransmitter release .
類似化合物との比較
- Amphetamine (α-methylphenethylamine)
- β-Methylphenethylamine
- N-Methylphenethylamine
Comparison:
- Amphetamine: Known for its potent stimulant effects and use in treating attention deficit hyperactivity disorder (ADHD). It has a methyl group on the alpha carbon, which significantly enhances its potency compared to 3-methylphenethylamine .
- β-Methylphenethylamine: Similar in structure but with a methyl group on the beta carbon, affecting its pharmacological profile .
- N-Methylphenethylamine: An isomer with a methyl group on the nitrogen, sharing similar TAAR1 agonist properties but differing in potency and metabolic stability .
This compound is unique due to its specific substitution pattern, which influences its interaction with TAAR1 and its overall pharmacological profile .
特性
CAS番号 |
55755-17-4 |
|---|---|
分子式 |
C9H14N+ |
分子量 |
136.21 g/mol |
IUPAC名 |
2-(3-methylphenyl)ethylazanium |
InChI |
InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1 |
InChIキー |
GUERDLPJJJMIEU-UHFFFAOYSA-O |
SMILES |
CC1=CC(=CC=C1)CCN |
正規SMILES |
CC1=CC(=CC=C1)CC[NH3+] |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)






![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
